![molecular formula C9H7ClN2S B2383899 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine CAS No. 342025-41-6](/img/structure/B2383899.png)

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

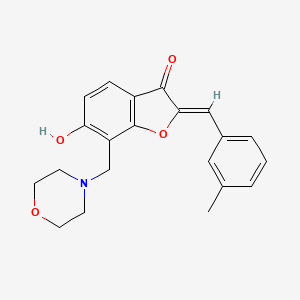

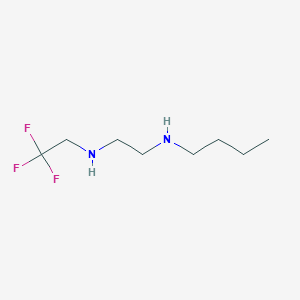

“2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine” is a compound that contains a pyridine core and a thiazole ring, both of which are important structures in organic chemistry . The pyridine part of the molecule is an aromatic heterocyclic compound, similar to benzene and pyrrole but with one CH replaced by nitrogen . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyridine ring is also aromatic, with the nitrogen atom contributing to its aromaticity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine and its derivatives are noted for their unique structural properties, making them useful in various synthesis processes. For instance, a compound with a similar structure, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, was synthesized and characterized through single-crystal X-ray structure determination and NMR spectroscopy. It consists of a pyridine–thiazole moiety and a pyrazole ring, suggesting the potential for complex molecular architecture in similar compounds (Lan, Zheng, & Wang, 2019).

Quantum Chemical Analysis and Tautomerism

The compound N‐(Pyridin‐2‐yl)thiazol‐2‐amine, closely related in structure, shows dynamic tautomerism and divalent N(I) character, as revealed by quantum chemical analysis. It offers insights into electron distribution, tautomeric preferences, and divalent N(I) character, which are crucial for understanding the reactivity and stability of such compounds (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Novel Derivatives

The molecule also plays a pivotal role in synthesizing novel derivatives. For example, an efficient method was developed for synthesizing novel pyrido[3″,2″:4′,5′]thieno[3′,2′:2,3]pyrido[4,5:d][1,3]thiazolo[3,2-a]pyrimidine-4-one derivatives using a Pictet–Spengler reaction. This process involved the condensation of a related compound, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, with 3-cyanopyridine-2-thione, illustrating the compound's versatility in creating complex heterocyclic structures (Daolin Wang et al., 2016).

Biological Activities and Docking Studies

Pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, which are structurally related to this compound, have shown various biological activities including antimicrobial, analgesic, anticonvulsant, and antitubercular properties. Molecular docking studies have also been performed to establish binding modes with enzymes, suggesting potential for drug discovery and development (Abouzied et al., 2022).

Antimicrobial and Antitumor Studies

Certain pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities, suggesting their potential in developing new bioactive materials. These compounds were more active than their ligand counterparts, with specific compounds showing absolute specificity for certain bacteria or cancer cell lines (Zou Xun-Zhong et al., 2020).

Wirkmechanismus

Target of Action

Thiazole derivatives are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting they may interact with enzymes or other proteins essential for the growth of these organisms .

Biochemical Pathways

Thiazole compounds are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .

Pharmacokinetics

The compound’s molecular weight of 21068 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Furthermore, the compound’s action and efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment.

Biochemische Analyse

Biochemical Properties

They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Cellular Effects

Thiazoles have been shown to influence cell function in various ways . For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazoles can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects would typically be observed in in vitro or in vivo studies .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-pyridin-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPIMZRQQCTIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2383833.png)

![3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2383834.png)

![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)